molecular formula C18H16N2O4 B4410815 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate

Cat. No. B4410815
M. Wt: 324.3 g/mol
InChI Key: CJNRYCGWTYAWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate is not fully understood. However, it has been proposed that this compound exerts its biological activity by interacting with specific molecular targets, such as enzymes and receptors. For example, it has been reported that this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. In addition, this compound has been shown to bind to certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been reported to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate in lab experiments include its diverse biological activities, high yield synthesis method, and low toxicity. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions, such as high temperature and pH.

Future Directions

There are several future directions for the research on 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate. These include:
1. Further studies on the mechanism of action of this compound to identify its molecular targets and pathways.
2. Investigation of the potential applications of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders.
3. Development of new synthesis methods for this compound to improve its yield and purity.
4. Exploration of the potential use of this compound as a fluorescent probe for the detection of other biomolecules in biological systems.
5. Investigation of the potential applications of this compound in the development of new antimicrobial and anticancer agents.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been shown to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Moreover, this compound has been studied for its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In addition, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, this compound has been studied for its potential as a fluorescent probe for the detection of nitric oxide in biological systems.

properties

IUPAC Name

[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-16(21)23-15-10-6-13(7-11-15)18-19-17(20-24-18)12-4-8-14(22-2)9-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRYCGWTYAWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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